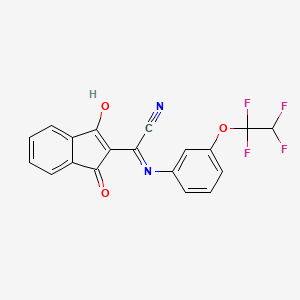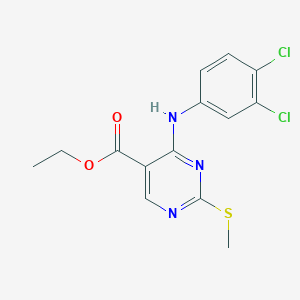![molecular formula C11H16O4 B2717168 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one CAS No. 2138000-10-7](/img/structure/B2717168.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one is a chemical compound with the CAS Number: 2138000-10-7 . It has a molecular weight of 212.25 and its molecular formula is C11H16O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The structural analysis and synthesis of dispiro compounds, including the related dispiro orthocarbonate and tetraoxanes, have been a significant area of research. These studies focus on the synthesis methodologies, crystal structures, and the physical and chemical properties of these compounds. For instance, Betz and Klüfers (2007) detailed the crystal structure of a related dispiro compound, highlighting the typical bond-length differences observed in such molecules and their polar arrangement established by van der Waals interactions and hydrogen bonds (Betz & Klüfers, 2007).
Antimalarial Activity
Methyl-substituted dispiro-1,2,4,5-tetraoxanes have been investigated for their antimalarial activity. McCullough et al. (2000) explored the structural correlations with antimalarial activity, demonstrating the importance of molecular structure in the efficacy of these compounds against malaria (McCullough et al., 2000). Similarly, Ellis et al. (2008) reported on a two-step synthesis of dispiro-1,2,4,5-tetraoxanes with significant antimalarial activity, highlighting the potential of these compounds in antimalarial drug development (Ellis et al., 2008).
Liquid Crystal Phases
Research into the liquid crystal phases of dispiro compounds has shown that some derivatives functionalized with flexible side groups exhibit narrow liquid-crystal phases. Boettcher et al. (1992) synthesized a series of symmetrically and unsymmetrically substituted spiro compounds, providing insight into the potential applications of dispiro compounds in materials science (Boettcher et al., 1992).
Antiparasitic Efficacy
Wang et al. (2011) explored the activity of dispiro peroxides against Fasciola hepatica, demonstrating superior efficacy compared to ozonides. This research highlights the potential of dispiro compounds in the treatment of parasitic infections (Wang et al., 2011).
Mechanistic Insights
Investigations into the mechanistic aspects of dispiro compounds, particularly their reactions with iron(II) and the formation of carbon-centered radicals, provide valuable insights into their potential biological activities and interactions. Tang et al. (2005) characterized the reactions of dispiro-1,2,4-trioxanes with ferrous bromide, offering insights into the electronic and steric effects influencing the reactivity of these compounds (Tang et al., 2005).
Eigenschaften
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNAAYINMBYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)
